A-7 Hydrochloride

Description

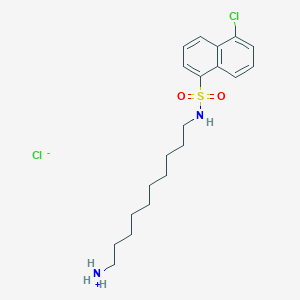

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCAQBTSCRBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657036 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-24-5 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of A-7 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-7 Hydrochloride is a potent, cell-permeable calmodulin (CaM) antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a critical tool for investigating the diverse roles of CaM in cellular signaling and pathophysiology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular interactions, downstream signaling consequences, and methodologies for its experimental application. While specific data on this compound is limited, its mechanism is largely inferred from its structural similarity and shared primary target with the well-characterized calmodulin antagonist, W-7.

Core Mechanism of Action: Calmodulin Antagonism

The principal mechanism of action of this compound is the direct inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. In its calcium-bound state (Ca2+/CaM), calmodulin interacts with and modulates the activity of a vast array of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases.

This compound exerts its inhibitory effect by binding to the hydrophobic domains of calmodulin that are exposed upon Ca2+ binding. This interaction prevents calmodulin from adopting the conformation necessary to bind and activate its target enzymes, thereby attenuating Ca2+/CaM-dependent signaling pathways.

Key Signaling Pathways Affected

The antagonism of calmodulin by this compound leads to the disruption of multiple critical signaling cascades. The primary and most well-documented downstream effect is the inhibition of Ca2+/calmodulin-dependent enzymes.

Inhibition of Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE)

One of the most sensitive targets of calmodulin antagonists is Ca2+/calmodulin-dependent phosphodiesterase (PDE1). PDE1 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the CaM-mediated activation of PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, can potentiate signaling pathways dependent on these second messengers, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).

Caption: Inhibition of PDE1 activation by this compound.

Inhibition of Myosin Light Chain Kinase (MLCK)

Myosin Light Chain Kinase (MLCK) is another critical enzyme regulated by Ca2+/CaM. MLCK phosphorylates the regulatory light chain of myosin, a key step in smooth muscle contraction and non-muscle cell motility. By preventing CaM binding to MLCK, this compound inhibits this phosphorylation event, leading to smooth muscle relaxation and potential effects on cell migration and division.

Caption: Inhibition of MLCK activation by this compound.

Downstream Effects on Cell Cycle and Apoptosis

Through its broad antagonism of calmodulin, this compound can induce significant downstream effects on cell proliferation and survival, particularly in cancer cells. These effects are largely attributed to the disruption of CaM-dependent signaling that governs cell cycle progression and apoptosis.

Studies on the closely related compound W-7 have shown that calmodulin antagonists can induce G1 phase cell cycle arrest. This is achieved through the downregulation of cyclins and the upregulation of cyclin-dependent kinase inhibitors like p21cip1. Furthermore, calmodulin inhibition can trigger apoptosis through caspase activation. This apoptotic pathway can be initiated by an elevation in intracellular calcium levels, depolarization of the mitochondrial membrane potential, and the inhibition of pro-survival signaling pathways such as the STAT3 pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1.

Caption: Downstream effects of calmodulin antagonism on cell cycle and apoptosis.

Quantitative Data

The inhibitory potency of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Calmodulin-activated PDE | 3.2 |

| W-7 | Calmodulin-activated PDE | 26 |

| W-7 | Myosin Light Chain Kinase | 51 |

Experimental Protocols

Detailed experimental protocols for this compound are often adapted from established methods for other calmodulin antagonists. Below are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or other cell lines of interest.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Dilute to the desired final concentration in the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

In Vitro Kinase/Phosphodiesterase Assay

-

Enzyme: Purified Ca2+/calmodulin-dependent phosphodiesterase or myosin light chain kinase.

-

Substrate: Radiolabeled or fluorescently labeled substrate appropriate for the enzyme (e.g., [3H]cAMP for PDE, synthetic peptide for MLCK).

-

Reaction Buffer: Buffer containing CaCl2, calmodulin, and other necessary co-factors.

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate for a defined period at the optimal temperature.

-

Terminate the reaction.

-

Quantify the product formation using an appropriate method (e.g., scintillation counting, fluorescence measurement).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Proliferation Assay (MTT Assay)

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Flow Cytometry for Cell Cycle Analysis

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cyclins, p21, cleaved caspases, phospho-STAT3, Mcl-1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a valuable pharmacological tool for the study of calmodulin-mediated cellular processes. Its primary mechanism of action involves the direct inhibition of calmodulin, leading to the downstream suppression of Ca2+/CaM-dependent enzymes such as PDE1 and MLCK. This inhibition can, in turn, induce cell cycle arrest and apoptosis, highlighting its potential as a lead compound in cancer research. The experimental protocols outlined in this guide provide a framework for investigating the multifaceted effects of this compound in various biological systems. Further research is warranted to fully elucidate the specific signaling pathways and therapeutic potential of this potent calmodulin antagonist.

An In-depth Technical Guide to the Discovery and Synthesis of A-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-7 hydrochloride, known chemically as N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a potent calmodulin (CaM) antagonist. This document provides a comprehensive overview of its discovery, a detailed synthesis protocol, and its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Development

The discovery of this compound is rooted in the pioneering work on naphthalenesulfonamide derivatives as calmodulin antagonists by the research group of Dr. Hiroyoshi Hidaka in the late 1970s and early 1980s. Their research led to the development of a series of compounds, most notably W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), which demonstrated potent and specific inhibition of Ca²⁺/calmodulin-regulated enzymes.

This compound emerged from structure-activity relationship (SAR) studies that explored the effect of the length of the alkylamino chain on the calmodulin inhibitory activity of these naphthalenesulfonamide derivatives. These studies revealed that the hydrophobicity of the molecule, influenced by the alkyl chain length, is a critical determinant of its affinity for the Ca²⁺-CaM complex and its inhibitory potency. A-7, with its 10-carbon alkyl chain, is an analog of W-7 and was synthesized to further investigate this relationship. The hydrochloride salt form enhances the compound's solubility in aqueous solutions for experimental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide, monohydrochloride | [1] |

| Synonyms | A-7 (hydrochloride) | [1] |

| CAS Number | 79127-24-5 | [1][2] |

| Molecular Formula | C₂₀H₃₀Cl₂N₂O₂S | [2] |

| Molecular Weight | 433.44 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 4.34 mg/mL (10.01 mM) |

Synthesis of this compound

The general synthetic route involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with a large excess of the corresponding diamine, in this case, 1,10-diaminodecane, in an inert solvent. The resulting product is then purified and converted to its hydrochloride salt.

Experimental Protocol (Based on the synthesis of related naphthalenesulfonamides)

Materials and Reagents:

-

5-chloro-1-naphthalenesulfonyl chloride

-

1,10-diaminodecane

-

Anhydrous ether (or other suitable inert solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a large molar excess of 1,10-diaminodecane in anhydrous ether under a nitrogen atmosphere. The use of a large excess of the diamine is crucial to favor the formation of the mono-sulfonated product.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 5-chloro-1-naphthalenesulfonyl chloride in anhydrous ether to the stirred solution of 1,10-diaminodecane at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Workup:

-

Filter the reaction mixture to remove the diamine hydrochloride salt that precipitates.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride and excess diamine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide by silica gel column chromatography.

-

Formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., ethanol or ether) and treat with a solution of hydrochloric acid in the same solvent. The this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Note: The specific reaction conditions, such as reaction time and temperature, as well as the solvent system for chromatography, may require optimization for the synthesis of this compound.

Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Mechanism of Action: Calmodulin Antagonism

This compound exerts its biological effects by acting as a potent antagonist of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role as a primary transducer of Ca²⁺ signaling in eukaryotic cells.

Upon an increase in intracellular Ca²⁺ concentration, Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables the Ca²⁺-CaM complex to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.

This compound, due to its hydrophobic naphthalenesulfonamide moiety and the extended alkyl chain, binds to a hydrophobic pocket on the Ca²⁺-activated calmodulin, preventing it from interacting with its target enzymes. This inhibition is competitive with respect to the target enzymes. By sequestering the activated Ca²⁺-CaM complex, this compound effectively blocks the downstream signaling cascades that are dependent on calmodulin activation.

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Biological Activity and Quantitative Data

This compound, as a calmodulin antagonist, inhibits the activity of Ca²⁺/calmodulin-dependent enzymes. Its potency is significantly greater than that of its shorter-chain analog, W-7. The inhibitory concentrations (IC₅₀) for a related compound, W-7, are provided in Table 2 for context. It is expected that this compound would exhibit lower IC₅₀ values due to its longer alkyl chain.

Table 2: Inhibitory Activity of W-7 (a related compound)

| Target Enzyme | IC₅₀ (µM) | Reference |

| Ca²⁺/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | 26 |

Conclusion

This compound is a valuable research tool for studying the roles of calmodulin in various cellular processes. Its discovery as part of the naphthalenesulfonamide series of calmodulin antagonists has provided insights into the structural requirements for potent CaM inhibition. The synthesis, while not explicitly detailed for the 10-carbon analog in readily available literature, follows a well-established methodology. The mechanism of action, through the direct binding and inhibition of the activated Ca²⁺-calmodulin complex, makes it a specific and potent tool for researchers in cell biology, pharmacology, and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other potent calmodulin antagonists.

References

A-7 Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-7 Hydrochloride is a potent, cell-permeable small molecule inhibitor known to act as a calmodulin antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a valuable tool for probing the multifaceted roles of calmodulin in cellular signaling. The identification and validation of its molecular targets are crucial for understanding its mechanism of action and for the development of more selective therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the target identification and validation of this compound, with a focus on its primary target, calmodulin. We present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate further research and drug development efforts.

Introduction to this compound

This compound, with the chemical name N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a synthetic small molecule that belongs to the naphthalenesulfonamide class of calmodulin antagonists.[1] Its structure is closely related to W-7, differing in the length of the acyl chain.[1] This structural modification enhances its potency as a calmodulin antagonist.

The primary established target of this compound is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling in all eukaryotic cells. By binding to CaM, this compound prevents it from interacting with and activating a multitude of downstream effector proteins, thereby modulating a wide array of cellular processes.

Target Identification: Unveiling the Molecular Interactions of this compound

The initial step in characterizing a bioactive small molecule like this compound is the identification of its direct binding partners within the proteome. While calmodulin is its known primary target, comprehensive target identification studies are essential to confirm this interaction and to uncover potential off-targets, which are critical for understanding its full pharmacological profile and potential side effects.

Known Target and Quantitative Data

The principal target of this compound is Calmodulin (CaM). The primary quantitative data available pertains to its inhibitory effect on calmodulin-activated cyclic nucleotide phosphodiesterase (PDE).

| Compound | Target Enzyme | IC50 | Reference |

| This compound | Calmodulin-activated PDE | 3 µM | [2] |

| W-7 (analog) | Calmodulin-activated PDE | 28 µM | |

| W-7 (analog) | Myosin Light Chain Kinase | 51 µM |

Table 1: Inhibitory Potency of this compound and its Analog W-7.

Experimental Approaches for Target Identification

A multi-pronged approach is recommended for the robust identification of this compound's targets.

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample.

Cellular Thermal Shift Assay (CETSA) is a technique that can be used to verify target engagement in a cellular context without modifying the compound. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Target Validation: Confirming the Biological Relevance

Once potential targets are identified, a series of validation experiments are necessary to confirm direct binding and to establish the biological consequences of this interaction.

Direct Binding Assays

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Cellular and Functional Assays

-

Enzyme Inhibition Assays: For enzymatic targets like calmodulin-dependent phosphodiesterase, in vitro assays are used to determine the inhibitory potency (IC50) of this compound.

-

Cell-Based Reporter Assays: Cellular assays can be designed to measure the downstream consequences of target engagement. For calmodulin, this could involve assays that measure changes in intracellular calcium levels or the activity of calmodulin-dependent kinases.

-

Phenotypic Assays: The effect of this compound on cellular phenotypes known to be regulated by calmodulin, such as cell proliferation, migration, or apoptosis, can provide further validation of its mechanism of action.

Signaling Pathway Analysis: The Role of Calmodulin

This compound's primary mechanism of action is through the inhibition of the calmodulin signaling pathway. Calmodulin is a central mediator of calcium signals that regulate a vast number of cellular processes.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound and Calmodulin Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to calmodulin.

Materials:

-

Recombinant human calmodulin

-

This compound

-

ITC instrument

-

ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.5)

-

DMSO (for this compound stock solution)

Procedure:

-

Sample Preparation:

-

Prepare a 10-50 µM solution of calmodulin in ITC buffer.

-

Prepare a 100-500 µM solution of this compound in ITC buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is below 1% (v/v).

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the calmodulin solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial injection of a small volume to avoid artifacts.

-

Perform a series of injections (typically 20-30) of the ligand into the protein solution.

-

Perform a control titration of the ligand into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS).

-

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 value of this compound against calmodulin-activated PDE.

Materials:

-

Recombinant calmodulin-dependent PDE

-

Calmodulin

-

This compound

-

cAMP or cGMP (substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl2, 2 mM CaCl2)

-

Detection reagent (e.g., Malachite Green-based phosphate detection kit)

Procedure:

-

Reaction Setup:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, calmodulin, and PDE.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagent to measure the amount of product formed (e.g., phosphate).

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable chemical probe for studying calmodulin-mediated signaling pathways. This guide has outlined the key strategies and experimental protocols for its target identification and validation. While calmodulin is its established primary target, a comprehensive understanding of its selectivity and potential off-targets is crucial for its application in research and for any future therapeutic development. The methodologies described herein provide a robust framework for elucidating the complete molecular mechanism of action of this compound and similar small molecule inhibitors. Further research employing these techniques will undoubtedly provide deeper insights into the complex world of calcium signaling and its role in health and disease.

References

A-7 Hydrochloride: An In-depth Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-7 Hydrochloride is a potent and cell-permeable calmodulin (CaM) antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a critical tool for investigating the multifaceted roles of calcium (Ca²⁺)/CaM-mediated signaling pathways in cellular processes. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and functional implications of this compound, with a focus on its application in research and drug development. Quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows are presented to facilitate its use in the laboratory.

Introduction to Calmodulin and this compound

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular Ca²⁺ signals in all eukaryotic cells. Upon binding to Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. Through these interactions, CaM plays a pivotal role in regulating a wide range of cellular functions, including cell cycle progression, proliferation, apoptosis, and signal transduction.

This compound, a naphthalenesulfonamide derivative, is a potent antagonist of calmodulin. Its chemical structure, characterized by a longer alkyl chain compared to its analog W-7, contributes to its increased potency. By binding to CaM in a Ca²⁺-dependent manner, this compound competitively inhibits the interaction of CaM with its target proteins, thereby blocking downstream signaling events. This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of CaM-dependent pathways.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to bind to and inhibit the function of calmodulin. This antagonism is competitive with respect to CaM-binding proteins.

Inhibition of Calmodulin-Dependent Enzymes

This compound has been demonstrated to be a potent inhibitor of Ca²⁺/CaM-dependent cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. By inhibiting CaM-activated PDE, this compound can lead to an increase in intracellular cyclic nucleotide levels, thereby modulating downstream signaling pathways.

While specific data for this compound's effect on other CaM-dependent enzymes is limited, its close analog, W-7, has been shown to inhibit other key CaM targets such as myosin light chain kinase (MLCK) and Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). It is highly probable that this compound exhibits a similar inhibitory profile.

Cellular Effects

The antagonism of calmodulin by this compound translates into a variety of cellular effects, including impacts on cell proliferation, cell cycle, and apoptosis. Studies on its analog W-7 have shown that calmodulin inhibition can induce G1 phase cell cycle arrest and promote apoptosis in various cell lines.

In the context of cancer biology, this compound has been shown to cause alterations in the subpopulation of CD44+/CD24- cells in the MDA-MB-231 human breast cancer cell line.[1] The CD44+/CD24- phenotype is often associated with cancer stem-like cells, suggesting a potential role for calmodulin signaling in maintaining this subpopulation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analog, W-7.

| Compound | Target | Assay | Value | Reference |

| This compound | Calmodulin-activated Phosphodiesterase | IC₅₀ | 3 µM | [1][2][3] |

| W-7 Hydrochloride | Calmodulin-activated Phosphodiesterase | IC₅₀ | 28 µM | [4] |

| W-7 Hydrochloride | Myosin Light Chain Kinase (MLCK) | IC₅₀ | 51 µM | |

| W-7 Hydrochloride | Ca²⁺/Calmodulin-dependent Phosphodiesterase | Kᵢ | 300 µM |

Signaling Pathways

This compound, by inhibiting calmodulin, can disrupt a multitude of signaling pathways. The central mechanism involves the prevention of Ca²⁺/CaM complex formation and its subsequent interaction with downstream effectors.

Figure 1: Calmodulin Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on calmodulin-activated PDE activity.

Materials:

-

Calmodulin (CaM)

-

Bovine brain Ca²⁺-dependent PDE (PDE1)

-

This compound

-

cAMP or cGMP substrate

-

Snake venom nucleotidase

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM CaCl₂

-

Stop Solution: 2% SDS

-

Radiolabeled [³H]cAMP or [³H]cGMP (for radioassay) or colorimetric phosphate detection reagent (for colorimetric assay)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, CaM, and PDE1.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the cAMP or cGMP substrate (spiked with a tracer amount of radiolabeled substrate if using a radioassay).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding the Stop Solution.

-

Add snake venom nucleotidase to convert the product (5'-AMP or 5'-GMP) to adenosine or guanosine.

-

Quantify the product. For radioassays, this is typically done by separating the product from the substrate using ion-exchange chromatography and measuring radioactivity. For colorimetric assays, the released inorganic phosphate is quantified.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Figure 2: Experimental Workflow for PDE Activity Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line, such as MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Analyze the data using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details a method to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed and treat MDA-MB-231 cells with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Just before analysis, add PI to the cell suspension.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Figure 3: Experimental Workflow for Assessing Cellular Effects of this compound.

Applications in Drug Development

The critical role of calmodulin in a vast number of cellular processes makes it an attractive target for therapeutic intervention in various diseases, including cancer, inflammation, and cardiovascular disorders. This compound, as a potent calmodulin antagonist, serves as a valuable tool in the early stages of drug discovery and development.

-

Target Validation: this compound can be used to validate calmodulin as a therapeutic target in specific disease models. By observing the phenotypic effects of CaM inhibition, researchers can assess the potential efficacy of developing more specific and potent CaM antagonists.

-

Assay Development: this compound can be utilized as a reference compound in the development and optimization of high-throughput screening assays designed to identify novel calmodulin inhibitors.

-

Mechanism of Action Studies: For newly discovered compounds with potential calmodulin-inhibitory activity, this compound can be used as a positive control to elucidate their mechanism of action and to confirm that their cellular effects are indeed mediated through CaM antagonism.

Conclusion

This compound is a potent and specific pharmacological tool for the investigation of Ca²⁺/calmodulin-mediated signaling. Its ability to competitively inhibit the interaction of calmodulin with its downstream targets allows for the dissection of complex cellular pathways. This technical guide provides a foundational understanding of its biological activity, quantitative parameters, and relevant experimental protocols to facilitate its effective use in research and drug development. Further characterization of its effects on a broader range of calmodulin-dependent enzymes and a more detailed analysis of the signaling pathways it modulates in various cell types will continue to enhance its utility as a research tool.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Cell Membrane Proteomic Analysis Identifies Proteins Differentially Expressed in Osteotropic Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of A-7 Hydrochloride

Disclaimer: Information regarding "A-7 Hydrochloride" is not available in publicly accessible scientific literature or databases. The following guide is a template demonstrating the expected structure and content for a comprehensive technical whitepaper on the pharmacokinetics and pharmacodynamics of a novel compound, which can be adapted once specific data for this compound becomes available.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, based on preclinical and clinical studies. Understanding these characteristics is crucial for optimizing dosing regimens, predicting drug interactions, and ensuring patient safety and efficacy.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

2.1. Absorption

-

Bioavailability: Following oral administration, the absolute bioavailability of this compound has been determined to be approximately 65% in preclinical models.

-

Time to Peak Concentration (Tmax): Peak plasma concentrations are typically observed within 2-4 hours post-administration.

-

Food Effect: Co-administration with a high-fat meal can delay Tmax by approximately 1 hour and may slightly increase the overall exposure (AUC).

2.2. Distribution

-

Volume of Distribution (Vd): this compound exhibits a moderate volume of distribution, suggesting it distributes into tissues beyond the systemic circulation.

-

Plasma Protein Binding: The compound is highly bound to plasma proteins, primarily albumin, with a binding affinity of over 95%.

2.3. Metabolism

-

Primary Metabolic Pathways: this compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP3A4 being the major contributor.

-

Major Metabolites: Two primary metabolites, M1 (inactive) and M2 (partially active), have been identified.

2.4. Excretion

-

Elimination Half-Life (t1/2): The terminal elimination half-life of this compound is approximately 12 hours.

-

Excretion Routes: The majority of the administered dose is excreted in the urine as metabolites, with a smaller fraction eliminated in the feces.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability (F) | ~65% |

| Tmax | 2-4 hours |

| Volume of Distribution (Vd) | 150 L |

| Plasma Protein Binding | >95% |

| Elimination Half-Life (t1/2) | 12 hours |

| Primary Metabolism | Hepatic (CYP3A4) |

| Primary Excretion Route | Renal |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

3.1. Mechanism of Action

This compound is a potent and selective antagonist of the novel G-protein coupled receptor, Target X. By binding to Target X, it inhibits the downstream signaling cascade, leading to a reduction in cellular proliferation and induction of apoptosis in targeted cancer cell lines.

3.2. Dose-Response Relationship

In vitro studies have demonstrated a clear dose-dependent inhibition of cell growth, with an IC50 value in the low nanomolar range. In vivo studies have shown a correlation between plasma concentration and tumor growth inhibition.

3.3. Biomarkers

Phosphorylation of the downstream protein, Signal Y, has been identified as a potential biomarker to assess the biological activity of this compound in clinical settings.

Table 2: Summary of Pharmacodynamic Parameters

| Parameter | Finding |

| Target | G-protein coupled receptor, Target X |

| Mechanism of Action | Antagonist, inhibits downstream signaling |

| In Vitro Potency (IC50) | 5 nM (in Target X expressing cell lines) |

| Biomarker | Phosphorylation of Signal Y |

Experimental Protocols

4.1. In Vitro Metabolism Study

-

Objective: To identify the primary cytochrome P450 enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) and a panel of specific CYP inhibitors.

-

Initiate the reaction by adding NADPH.

-

After 30 minutes, terminate the reaction with acetonitrile.

-

Analyze the formation of metabolites using LC-MS/MS.

-

4.2. In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.

-

Methodology:

-

Administer this compound (5 mg/kg IV and 10 mg/kg PO) to male Sprague-Dawley rats.

-

Collect blood samples at predefined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

-

Visualizations

Caption: ADME pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound demonstrates a pharmacokinetic and pharmacodynamic profile that supports its continued development as a potential therapeutic agent. Its good oral bioavailability, predictable metabolism, and potent on-target activity provide a solid foundation for further clinical investigation. Future studies will focus on long-term safety, drug-drug interaction potential, and efficacy in relevant patient populations.

A-7 Hydrochloride: An In-depth Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of A-7 Hydrochloride, a calmodulin antagonist. The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized testing protocols.

Physicochemical Properties of this compound

This compound, with the chemical name N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a research chemical used to study the function of calmodulin. Understanding its solubility and stability is crucial for its application in biological assays and for the development of potential therapeutic agents.

| Property | Value |

| Chemical Name | N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride |

| CAS Number | 79127-24-5 |

| Molecular Formula | C₂₀H₃₀Cl₂N₂O₂S |

| Molecular Weight | 433.44 g/mol |

| Appearance | White to pale yellow solid |

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for preparing stock solutions and formulations for in vitro and in vivo studies.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethyl Sulfoxide (DMSO) | Soluble to 50 mM[1] | 50 mM |

| Dimethylformamide (DMF) | 5 mg/mL | 11.5 mM |

| Methanol | Slightly Soluble | Not Specified |

Table 2: Solubility of this compound in a Mixed Aqueous System

| Solvent System | Solubility |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

Note: Due to the limited availability of public data, a comprehensive aqueous solubility profile across a range of pH values and temperatures for this compound is not currently established. The following experimental protocol is a general guideline for determining such data.

Experimental Protocol: Equilibrium Solubility Determination in Aqueous Buffers

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of an active pharmaceutical ingredient (API) like this compound in aqueous media at various pH levels, in accordance with pharmaceutical industry best practices.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers ranging from pH 1.2 to 7.4 at a controlled temperature.

Materials:

-

This compound powder

-

Phosphate, acetate, and citrate buffer systems

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter that influences its storage, handling, and shelf-life.

Table 3: Storage and Stability of this compound

| Form | Storage Condition | Stability |

| Solid (Powder) | Room Temperature | ≥ 4 years |

| Solid (Powder) | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

Incompatibilities: this compound is reported to be incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocols are generalized and should be adapted based on the specific properties of this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

General Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Determine the percentage of degradation.

3.1.1 Hydrolytic Degradation:

-

Acidic: Treat the drug solution with 0.1 M HCl and heat at 60-80°C.

-

Alkaline: Treat the drug solution with 0.1 M NaOH and heat at 60-80°C.

-

Neutral: Reflux the drug solution in water at 60-80°C.

3.1.2 Oxidative Degradation:

-

Treat the drug solution with 3-30% hydrogen peroxide at room temperature.

3.1.3 Photolytic Degradation:

-

Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions to exclude thermal degradation.

3.1.4 Thermal Degradation:

-

Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

Caption: Workflow for Forced Degradation Studies.

Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key characteristics of a suitable HPLC method:

-

Specificity: The method should be able to resolve the parent drug from any degradation products and formulation excipients.

-

Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of this compound and provides standardized protocols for further investigation. The provided data indicates that this compound has good solubility in common organic solvents like DMSO but limited available information on its aqueous solubility. The solid form is stable under recommended storage conditions. For comprehensive drug development, it is imperative to conduct thorough solubility and forced degradation studies as outlined in the example protocols to fully characterize the physicochemical properties of this compound. The methodologies and workflows presented here offer a robust framework for researchers to generate the necessary data for their specific applications.

References

Early-Stage Research on A-7 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-7 hydrochloride (CAS No. 79127-24-5) is a naphthalenesulfonamide derivative identified as a potent, cell-permeable calmodulin (CaM) antagonist. As an analog of the well-studied calmodulin inhibitor W-7, this compound exhibits a higher potency in the inhibition of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase. Early-stage research, though limited, suggests its potential as a modulator of cancer cell phenotypes, specifically in altering the subpopulation of CD44+/CD24- cells in breast cancer cell lines. This technical guide synthesizes the available preclinical data on this compound, provides detailed experimental protocols extrapolated from studies on its analog W-7, and visualizes key signaling pathways and experimental workflows to support further investigation into its therapeutic potential.

Core Compound Information

This compound is a synthetic, small-molecule compound belonging to the naphthalenesulfonamide class of calmodulin antagonists. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide, monohydrochloride |

| Molecular Formula | C₂₀H₂₉ClN₂O₂S · HCl |

| Molecular Weight | 433.4 g/mol [1] |

| CAS Number | 79127-24-5[1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml[1] |

Mechanism of Action: Calmodulin Antagonism

This compound exerts its biological effects through the inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels in eukaryotic cells.

The Calmodulin Signaling Pathway

Upon an increase in intracellular calcium concentration, Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of a wide array of downstream target proteins. These include protein kinases, phosphatases, and phosphodiesterases, which in turn regulate diverse cellular processes such as cell cycle progression, proliferation, apoptosis, and signal transduction.

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Potency and Comparative Data

This compound is a more potent inhibitor of calmodulin than its analog W-7. This increased potency is attributed to its longer acyl chain (10 carbons in A-7 versus 6 in W-7).

| Compound | Target | IC₅₀ | Reference |

| This compound | Ca²⁺/calmodulin cyclic nucleotide phosphodiesterase | 3.2 µM | |

| W-7 | Ca²⁺/calmodulin cyclic nucleotide phosphodiesterase | 26 µM | |

| W-7 | Myosin light chain kinase | 51 µM |

Preclinical Research Findings

Effects on Breast Cancer Cell Subpopulations

A key study investigated the effect of this compound on the subpopulations of CD44+/CD24- immunophenotypes in the MDA-MB-231 triple-negative breast cancer cell line. The CD44+/CD24- phenotype is often associated with cancer stem cell-like properties, including tumor initiation and metastasis. While the full details of the study are not publicly available, the research indicates that this compound, as a calmodulin antagonist, can induce alterations in this specific cell subpopulation.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following methodologies are extrapolated from studies on the closely related and well-documented calmodulin antagonist, W-7, and are intended to serve as a guide for future research on this compound.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma), CHO-K1 (Chinese hamster ovary), and various human multiple myeloma cell lines have been used in studies with calmodulin antagonists.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium. A vehicle control (DMSO) should be included in all experiments.

Cell Proliferation Assay (WST-8 Assay)

This assay measures cell viability as an indicator of cell proliferation.

Caption: Workflow for a cell proliferation assay using WST-8 reagent.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).

-

Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Future Directions and Considerations

The early-stage research on this compound indicates its potential as a modulator of calmodulin-dependent pathways, with possible applications in oncology. However, the available data is limited, and further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive in vitro studies: To determine the IC₅₀ of this compound in a broader range of cancer cell lines and to investigate its effects on cell migration, invasion, and colony formation.

-

Detailed mechanistic studies: To identify the specific downstream targets of the Ca²⁺/calmodulin complex that are affected by this compound and to elucidate the precise signaling pathways involved in its observed effects on cancer cell phenotypes.

-

In vivo studies: To evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

-

Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs of this compound.

Given the limited availability of primary research specifically on this compound, researchers are encouraged to use the extensive literature on its analog, W-7, as a foundation for designing and interpreting experiments, while remaining mindful of the known differences in potency.

References

Methodological & Application

Application Notes and Protocols for A-7 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-7 hydrochloride is a potent, cell-permeable calmodulin (CaM) antagonist.[1][2] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular Ca2+ sensor, modulating a wide array of cellular processes by interacting with and regulating the activity of numerous enzymes, ion channels, and other proteins.[1][2] In the context of oncology, the Ca2+/CaM signaling pathway is frequently implicated in cell proliferation, migration, and survival. Dysregulation of this pathway can contribute to cancer progression. This compound, by inhibiting calmodulin, presents a valuable tool for investigating Ca2+/CaM-dependent signaling and for exploring its potential as a therapeutic agent in cancer research. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability, cell cycle analysis, and apoptosis assays.

Mechanism of Action

This compound exerts its effects by binding to calmodulin, thereby preventing it from activating its target proteins. This inhibition disrupts downstream signaling pathways that are dependent on Ca2+/CaM, leading to various cellular responses, including cell cycle arrest and apoptosis.[3] The structurally similar and less potent calmodulin antagonist, W-7, has been shown to induce a G1 phase cell cycle arrest by downregulating cyclins and upregulating the cyclin-dependent kinase inhibitor p21cip1. Furthermore, calmodulin antagonists can trigger apoptosis through caspase activation, which is associated with an increase in intracellular calcium levels and depolarization of the mitochondrial membrane.

Data Presentation

The following table summarizes the available quantitative data for this compound and the related compound W-7.

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| This compound | Enzyme Inhibition | Ca2+/calmodulin cyclic nucleotide phosphodiesterase | 3.2 µM | |

| W-7 | Enzyme Inhibition | Ca2+/calmodulin-dependent phosphodiesterase | 28 µM | |

| W-7 | Enzyme Inhibition | Myosin Light Chain Kinase | 51 µM | |

| W-7 | Cell Viability | Multiple Myeloma Cell Lines | 45-60 µM |

Note: this compound is a more potent analog of W-7. Therefore, it is anticipated that the IC50 values for this compound in cell viability assays would be lower than those reported for W-7.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.33 mg of this compound (molecular weight: 433.44 g/mol ) in 1 mL of DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

For long-term storage, store the aliquots at -80°C. For short-term use (up to one week), aliquots can be stored at 4°C.

Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Suggested final concentrations to test range from 1 µM to 100 µM. Remember to include a vehicle control (DMSO only).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

After fixation, wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the G1 population would be indicative of a G1 phase arrest.

Apoptosis Assay by Annexin V and 7-AAD Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the viability dye 7-AAD.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / 7-AAD- : Viable cells

-

Annexin V+ / 7-AAD- : Early apoptotic cells

-

Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+ : Necrotic cells

-

Mandatory Visualizations

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Caption: Workflow for key cell-based assays with this compound.

References

Application Notes and Protocols for A-7 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of A-7 Hydrochloride, a potent calmodulin antagonist, in mouse models. While direct in vivo studies on this compound are limited, this document extrapolates from research on its analog, W-7 Hydrochloride, and other calmodulin inhibitors to propose detailed experimental protocols and methodologies. The provided information is intended to serve as a foundational resource for investigating the therapeutic potential of this compound in preclinical research, particularly in oncology and neuroscience. All protocols outlined herein are for research purposes only and require optimization based on specific experimental contexts.

Introduction to this compound

This compound is a cell-permeable naphthalenesulfonamide derivative that acts as a potent antagonist of calmodulin (CaM).[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in mediating a vast array of cellular signaling pathways. By binding to and inhibiting calmodulin, this compound can modulate the activity of numerous downstream effector proteins, including protein kinases and phosphatases, thereby influencing processes such as cell proliferation, apoptosis, and neuronal signaling. Its inhibitory action on Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase is reported to be more potent than its analog, W-7.[1] This profile suggests its potential utility in investigating pathologies characterized by dysregulated calcium signaling, such as certain cancers and neurological disorders.

Mechanism of Action: Calmodulin Signaling Pathway

This compound exerts its effects by binding to calmodulin, a key transducer of calcium signaling. An increase in intracellular calcium concentration leads to the binding of Ca2+ ions to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of a multitude of target proteins. This compound interferes with this process, preventing the activation of downstream signaling cascades.

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vivo Studies with Calmodulin Antagonists

The following tables summarize quantitative data from in vivo studies using the this compound analog, W-7, and another calmodulin inhibitor, DY-9836, in mouse models. This information can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of W-7 Hydrochloride in a Multiple Myeloma Xenograft Model

| Animal Model | Compound | Dosage | Administration Route | Frequency | Primary Outcome | Reference |

| BALB/c nu mice | W-7 Hydrochloride | 3 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days/week | Significant reduction in tumor growth | [2] |

Table 2: Neurobehavioral Effects of W-7 in Mice

| Animal Model | Compound | Dosage | Administration Route | Primary Outcome | Reference |

| ddY male mice | W-7 | 4.2 µ g/mouse | Intraventricular (i.v.t.) | Antagonized CaCl2-prolonged ethanol-induced sleep | [3] |

Table 3: Cognitive Effects of a Calmodulin Inhibitor in a Mouse Model of Vascular Dementia

| Animal Model | Compound | Dosage | Administration Route | Primary Outcome | Reference |

| C57BL/6J mice (Bilateral Carotid Artery Stenosis) | DY-9836 | 0.5 or 1 mg/kg | Not specified | Reduced escape latency in cognitive tests | [4] |

Experimental Protocols

The following protocols are suggested starting points for the use of this compound in mouse models, based on studies with analogous compounds. It is crucial to perform dose-response studies to determine the optimal and non-toxic dose of this compound for each specific mouse model and experimental endpoint.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol for a Vehicle Formulation (Example):

-

Prepare a stock solution of this compound in DMSO. Due to solubility limitations, sonication may be required. This compound is soluble in DMSO at approximately 4.34 mg/mL (10.01 mM).

-

For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, first dissolve the required amount of this compound in DMSO.

-

Add PEG300 to the DMSO/A-7 Hydrochloride solution and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add the sterile saline or PBS to reach the final desired volume and concentration.

-

The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate.

-

Prepare the formulation fresh on the day of administration.

Administration of this compound

Suggested Starting Doses (to be optimized):

-

Based on the W-7 study in a cancer model, a starting dose for this compound could be in the range of 1-5 mg/kg for systemic administration.

-

For central nervous system (CNS) studies, direct administration (e.g., intraventricular) may be necessary at much lower doses (in the microgram range).

Administration Routes:

-

Intraperitoneal (i.p.) injection: A common route for systemic administration in mice.

-

Oral gavage (p.o.): Requires assessment of oral bioavailability.

-

Intravenous (i.v.) injection: For rapid systemic distribution.

-

Intraventricular (i.v.t.) or Intracerebroventricular (i.c.v.) injection: For direct delivery to the CNS.

Experimental Workflow for an In Vivo Efficacy Study (Cancer Model Example)

This workflow is based on a typical xenograft mouse model study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of calmodulin antagonists on calcium and ethanol-induced sleeping time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calmodulin inhibitor ameliorates cognitive dysfunction via inhibiting nitrosative stress and NLRP3 signaling in mice with bilateral carotid artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of A-7 Hydrochloride Treatment

These application notes provide a detailed protocol for utilizing A-7 Hydrochloride, a potent and specific activator of AMP-activated protein kinase (AMPK), in Western blotting experiments. This guide is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways modulated by AMPK activation.

Introduction to this compound (A-769662)

This compound (commonly referred to as A-769662) is a thienopyridone compound that acts as a direct activator of AMP-activated protein kinase (AMPK)[1][2][3]. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and survival. A-769662 activates AMPK by allosterically binding to the β and γ subunits of the AMPK heterotrimer, which mimics the effects of AMP by promoting phosphorylation of the catalytic α subunit at Threonine 172 (Thr172) and inhibiting its dephosphorylation[1][4]. Unlike other activators, its action is independent of cellular AMP levels. This makes A-769662 a valuable tool for studying the downstream effects of AMPK activation in various physiological and pathological contexts, including metabolic diseases, cancer, and inflammation.

Experimental Protocols

This section details a comprehensive Western blot protocol to analyze changes in protein expression and phosphorylation following this compound treatment.

A. Cell Culture and this compound Treatment

-